

# Application Note: Quantification of Qianhu coumarin G using a Validated HPLC-UV Method

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## Compound of Interest

Compound Name: Qianhu coumarin G

Cat. No.: B3029524

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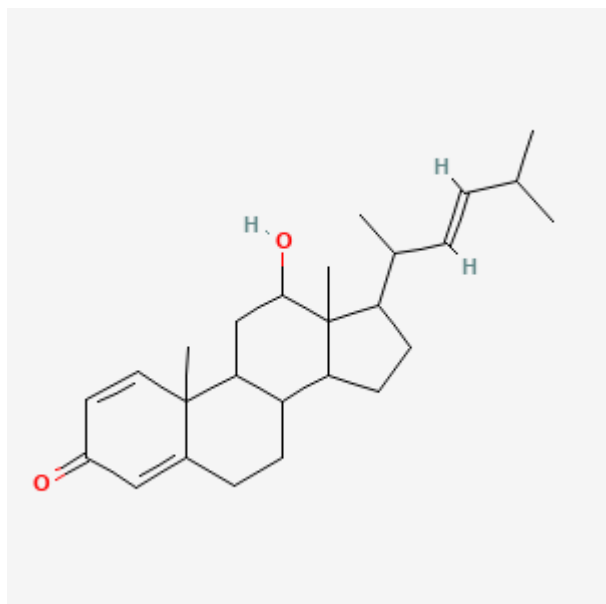
## Abstract

This application note describes a precise, accurate, and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative determination of **Qianhu coumarin G**. The method has been developed and validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine analysis in research, quality control, and drug development settings. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and detailed validation results.

## Introduction

**Qianhu coumarin G** is a natural coumarin derivative found in various medicinal plants, such as the roots of *Peucedanum praeruptorum* Dunn, which is used in traditional Chinese medicine.<sup>[1]</sup> Coumarins are a class of compounds known for their diverse pharmacological activities. Accurate quantification of **Qianhu coumarin G** is crucial for the quality control of herbal materials, standardization of extracts, and in pharmacokinetic and pharmacodynamic studies. This application note presents a validated HPLC-UV method that offers high sensitivity, specificity, and reproducibility for the quantification of **Qianhu coumarin G**.

## Chemical Structure



**Figure 1.** Chemical Structure of **Qianhu coumarin G**

Chemical Formula: C<sub>16</sub>H<sub>18</sub>O<sub>6</sub> Molecular Weight: 306.31 g/mol CAS Number: 68692-61-5[2]

## Experimental Instrumentation

- HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
- Chromatographic Data Software: OpenLab CDS or equivalent.
- Analytical Balance: Mettler Toledo MS-TS or equivalent.
- Ultrasonic Bath: Branson or equivalent.
- pH Meter: Orion Star A211 or equivalent.

## Chemicals and Reagents

- **Qianhu coumarin G** reference standard (>98% purity)
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Water (HPLC grade, purified by Milli-Q system)
- Formic acid (ACS grade)
- Standard solvents for extraction (e.g., methanol, ethanol)

## Chromatographic Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile and 0.1% Formic Acid in Water
Gradient	30% Acetonitrile for 5 min, 30-70% Acetonitrile over 15 min, hold at 70% for 5 min, return to 30% in 1 min, and re-equilibrate for 4 min.
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 320 nm
Run Time	30 min

Note: The UV detection wavelength is selected based on the characteristic absorption spectra of coumarins, which typically show strong absorbance in this region. The exact UV maximum for **Qianhu coumarin G** should be experimentally determined by scanning a standard solution from 200-400 nm.

## Protocols

### Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Qianhu coumarin G** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

- **Working Standard Solutions:** Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

## Sample Preparation (from Herbal Material)

- **Grinding:** Grind the dried plant material (e.g., roots of *Peucedanum praeruptorum*) into a fine powder (60-80 mesh).
- **Extraction:** Accurately weigh 1.0 g of the powdered sample and place it in a conical flask. Add 50 mL of methanol and perform ultrasonication for 30 minutes at room temperature.
- **Filtration:** Filter the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.

## Method Validation

The developed HPLC-UV method was validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup><sup>[6]</sup>

### Specificity

Specificity was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of **Qianhu coumarin G**, and a sample extract. The retention time of the analyte in the sample solution was compared with that of the standard. The peak purity was also assessed using the UV-Vis detector to ensure no co-eluting impurities interfered with the analyte peak.

### Linearity and Range

Linearity was determined by injecting the working standard solutions at five different concentrations.<sup>[5]</sup> A calibration curve was constructed by plotting the peak area against the concentration. The linear range was established from 1 µg/mL to 100 µg/mL.

Parameter	Result
Linear Range	1 - 100 µg/mL
Regression Equation	$y = 45872x - 1234$
Correlation Coefficient ( $r^2$ )	0.9998

## Accuracy

Accuracy was determined by the standard addition method. Known amounts of **Qianhu coumarin G** standard were added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery was calculated for each level.

Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)	%RSD
80%	40	39.8	99.5	0.8
100%	50	50.4	100.8	0.5
120%	60	59.5	99.2	0.7

## Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[7] Repeatability was assessed by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day. Intermediate precision was determined by repeating the analysis on three different days. The relative standard deviation (%RSD) was calculated.

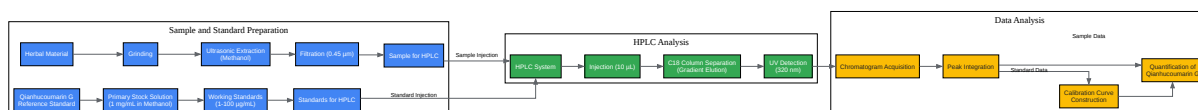
Precision Level	%RSD
Repeatability (Intra-day)	0.65%
Intermediate (Inter-day)	1.23%

## Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve ( $\text{LOD} = 3.3 * \sigma/S$ ;  $\text{LOQ} = 10 * \sigma/S$ ), where  $\sigma$  is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[7]

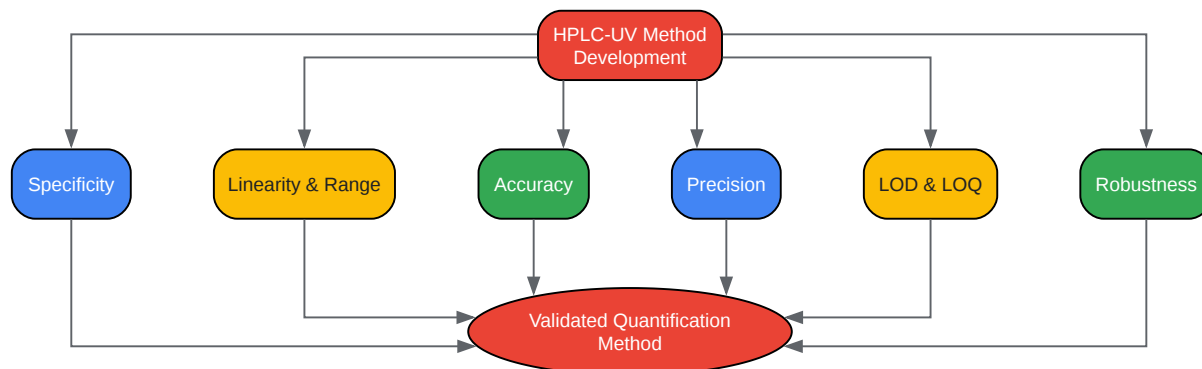
Parameter	Result (µg/mL)
LOD	0.15
LOQ	0.45

## Experimental Workflows and Diagrams



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Caption: Overall experimental workflow from sample preparation to data analysis.



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Caption: Logical relationship of method validation parameters.

## Conclusion

The developed HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of **Qianhuocoumarin G**. The method was successfully validated, demonstrating excellent linearity, accuracy, precision, and sensitivity. This application note provides a complete protocol that can be readily implemented in analytical laboratories for the quality control and standardization of herbal products containing **Qianhuocoumarin G**.

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